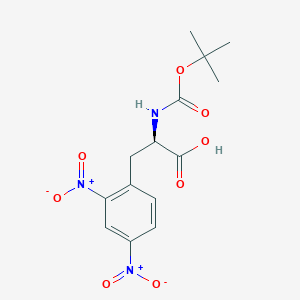

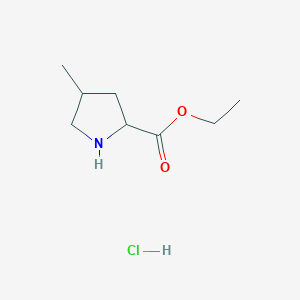

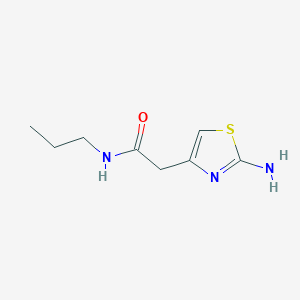

![molecular formula C12H17ClN2O B1372789 [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol CAS No. 1094389-23-7](/img/structure/B1372789.png)

[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol

Overview

Description

“[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol” is a chemical compound that is of particular interest due to its unique biochemical properties . It serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established . This review article describes up-to-date methodology for the synthesis of piperidone derivatives and their biological properties .Molecular Structure Analysis

The molecular formula of “[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol” is C12H17ClN2O . Its molecular weight is 240.73 .Chemical Reactions Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .Scientific Research Applications

Photocatalytic Degradation

[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol: has potential applications in photocatalytic processes. This compound can be used to enhance the photocatalytic degradation of pollutants. The interaction with conducting polymers like polypyrrole (PPy) and titanium dioxide (TiO2) can lead to an exchange that enhances the semiconductor’s surface alteration, decreasing the bandgap energy and improving the efficiency of photocatalytic degradation .

Electrochemical Energy Storage

This compound may also find use in the realm of electrochemical energy storage. Two-dimensional (2D) nanomaterials, which include manganese-based materials, have shown promise due to their unique physical, chemical, and electrochemical properties. The compound could potentially be integrated into such materials to enhance their performance in energy storage applications .

Oilfield Wastewater Treatment

In the treatment of oilfield wastewater, particularly for the removal of macromolecular contaminants, this compound could be utilized. Hierarchical MgAl hydrotalcite, which can be synthesized using similar compounds, shows high adsorption capacity for sulfonated lignite, a common pollutant in oilfield wastewater .

Advanced Textile Materials

Research has indicated the creation of materials that remain cooler than commercial fabrics when exposed to sunlight. A compound like [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol could be used in the development of such advanced textiles, potentially improving their cooling properties and applications in clothing, building materials, car design, and food storage .

Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in drug development. Compounds like [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol can provide unique molecular motional and interaction profiles, which are critical for understanding protein function and aiding in the development of new drugs .

properties

IUPAC Name |

[1-(2-amino-4-chlorophenyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-10-1-2-12(11(14)7-10)15-5-3-9(8-16)4-6-15/h1-2,7,9,16H,3-6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBDEYDDNCNVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

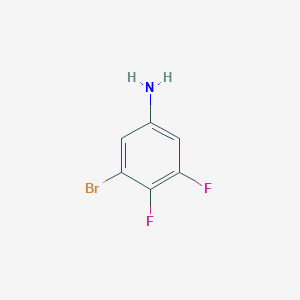

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)

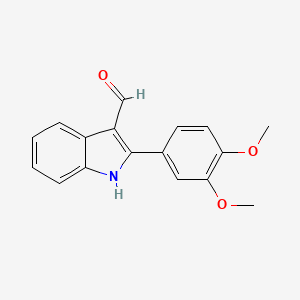

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)

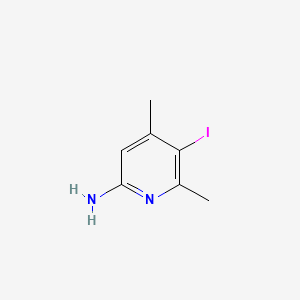

![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)

![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)

![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)